molecular formula C14H19NO3 B12800379 Tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate

Tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate

Cat. No.: B12800379
M. Wt: 249.30 g/mol
InChI Key: XNTGFDXDTMAHJN-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate: is a chemical compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive. This particular compound features a tert-butyl ester group, a methoxyphenyl group, and a chiral aziridine ring, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate typically involves the following steps:

    Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate precursor, such as an epoxide or a halide, with a nitrogen source like ammonia or an amine under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the aziridine intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the aziridine ring, converting it into an amine.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles attack the strained ring, leading to ring-opening and formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Ring-opened derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: Due to its reactive aziridine ring, the compound can be used as a biological probe to study enzyme mechanisms and protein interactions.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors and anticancer agents.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate involves its reactive aziridine ring. The strained ring can undergo nucleophilic attack, leading to ring-opening and formation of covalent bonds with biological targets. This reactivity makes it useful in enzyme inhibition, where it can form covalent bonds with active site residues, thereby inhibiting enzyme activity.

Comparison with Similar Compounds

    Tert-butyl (2S,3R)-3-phenylaziridine-2-carboxylate: Lacks the methoxy group, making it less reactive in certain reactions.

    Tert-butyl (2S,3R)-3-(4-hydroxyphenyl)aziridine-2-carboxylate: Contains a hydroxy group instead of a methoxy group, leading to different reactivity and biological activity.

Uniqueness:

  • The presence of the methoxy group in Tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate enhances its reactivity and makes it more suitable for specific applications, such as in the synthesis of complex molecules and drug development.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl (2S,3S)-3-(4-methoxyphenyl)aziridine-2-carboxylate

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)12-11(15-12)9-5-7-10(17-4)8-6-9/h5-8,11-12,15H,1-4H3/t11-,12-/m0/s1

InChI Key

XNTGFDXDTMAHJN-RYUDHWBXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1[C@@H](N1)C2=CC=C(C=C2)OC

Canonical SMILES

CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.